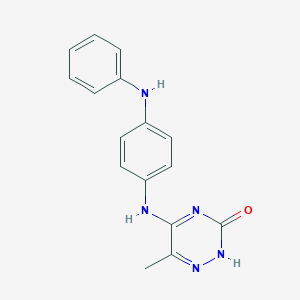![molecular formula C8H10N2S B254226 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound is also known as MCP and has a unique chemical structure that makes it a promising candidate for research purposes.
Wirkmechanismus
The exact mechanism of action of 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione is not fully understood. However, it is believed that this compound interacts with various biological targets and modulates their activity.
Biochemical and Physiological Effects:
Several studies have shown that 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione exhibits various biochemical and physiological effects. This compound has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. It also exhibits potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione is its unique chemical structure, which makes it a promising candidate for research purposes. However, this compound has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione. Some of these include:
1. Investigating the potential applications of this compound in the development of new drugs for various diseases.
2. Exploring the use of this compound in material science, such as in the development of new catalysts.
3. Studying the exact mechanism of action of this compound and its interactions with biological targets.
4. Investigating the potential of this compound in the development of new imaging agents for diagnostic purposes.
5. Exploring the use of this compound in the development of new sensors for various applications.
Conclusion:
In conclusion, 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione is a promising compound with potential applications in various scientific fields. Its unique chemical structure and properties make it a valuable candidate for research purposes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione can be achieved through a variety of methods. One of the most commonly used methods involves the reaction between 2-methyl-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine and Lawesson's reagent. This method is relatively simple and yields high purity products.
Wissenschaftliche Forschungsanwendungen
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione has been the subject of extensive scientific research due to its unique properties. This compound has shown potential applications in various fields such as medicinal chemistry, material science, and catalysis.
Eigenschaften
Produktname |
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione |
|---|---|
Molekularformel |
C8H10N2S |
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-4-thione |
InChI |
InChI=1S/C8H10N2S/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
GXQMNTDEPAOBRK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=S)C2=C(N1)CCC2 |
Kanonische SMILES |
CC1=NC(=S)C2=C(N1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)



![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)

![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B254170.png)
![Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254171.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)